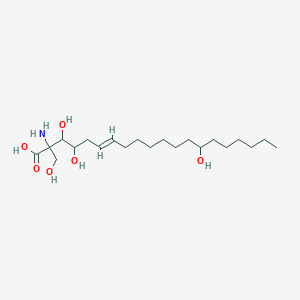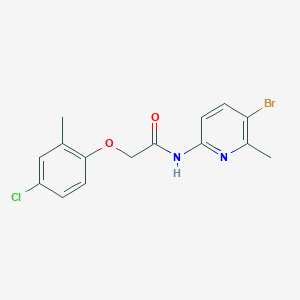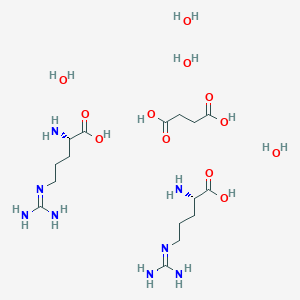
DL-Arginine, butanedioate (2:1), tetrahydrate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
DL-Arginine, butanedioate (2:1), tetrahydrate is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is a salt of the amino acid arginine and butanedioic acid and is commonly used in laboratory experiments.
作用機序
The mechanism of action of DL-Arginine, butanedioate (2:1), tetrahydrate is related to its role as a substrate for arginase. Arginase is an enzyme that converts arginine to ornithine, which is then used in the synthesis of polyamines. Polyamines are essential for cell growth and proliferation, and their synthesis is regulated by the availability of arginine. DL-Arginine, butanedioate (2:1), tetrahydrate provides a source of arginine for arginase, which can then regulate polyamine synthesis.
Biochemical and Physiological Effects:
DL-Arginine, butanedioate (2:1), tetrahydrate has several biochemical and physiological effects. It is known to increase the production of nitric oxide, which is a potent vasodilator. This effect can help to regulate blood pressure and improve blood flow to tissues. Additionally, this compound has been shown to have anti-inflammatory effects, which can help to reduce inflammation and promote wound healing.
実験室実験の利点と制限
One of the primary advantages of DL-Arginine, butanedioate (2:1), tetrahydrate is its availability and ease of synthesis. This compound is relatively inexpensive and can be synthesized in a laboratory setting. Additionally, it has a wide range of applications in various fields, including biochemistry and physiology.
One of the limitations of this compound is related to its stability. DL-Arginine, butanedioate (2:1), tetrahydrate is known to be hygroscopic, which means that it can absorb moisture from the air and become unstable. This can make it difficult to store and transport the compound.
将来の方向性
There are several future directions for research related to DL-Arginine, butanedioate (2:1), tetrahydrate. One area of interest is related to its potential use as a therapeutic agent for the treatment of various diseases. This compound has been shown to have anti-inflammatory effects and may have potential applications in the treatment of inflammatory diseases such as arthritis and colitis.
Another area of interest is related to its role in the regulation of blood pressure. DL-Arginine, butanedioate (2:1), tetrahydrate has been shown to increase the production of nitric oxide, which can help to regulate blood pressure. Further research is needed to determine the potential applications of this compound in the treatment of hypertension.
In conclusion, DL-Arginine, butanedioate (2:1), tetrahydrate is a compound with a wide range of scientific research applications. Its ease of synthesis and availability make it a valuable tool in laboratory experiments. Further research is needed to determine its potential applications as a therapeutic agent and its role in the regulation of blood pressure.
合成法
DL-Arginine, butanedioate (2:1), tetrahydrate is synthesized by reacting arginine with butanedioic acid in a 2:1 molar ratio. The reaction is carried out in an aqueous solution and is followed by the addition of a drying agent to obtain the tetrahydrate form of the compound. The synthesis method is relatively simple and can be carried out in a laboratory setting.
科学的研究の応用
DL-Arginine, butanedioate (2:1), tetrahydrate has a wide range of scientific research applications. One of its primary applications is in the field of biochemistry, where it is used as a substrate for the enzyme arginase. It is also used in studies related to the synthesis of nitric oxide, which is a potent vasodilator. Additionally, this compound is used in studies related to the regulation of blood pressure, wound healing, and immune system function.
特性
CAS番号 |
129505-32-4 |
|---|---|
製品名 |
DL-Arginine, butanedioate (2:1), tetrahydrate |
分子式 |
C16H42N8O12 |
分子量 |
538.6 g/mol |
IUPAC名 |
(2S)-2-amino-5-(diaminomethylideneamino)pentanoic acid;butanedioic acid;tetrahydrate |
InChI |
InChI=1S/2C6H14N4O2.C4H6O4.4H2O/c2*7-4(5(11)12)2-1-3-10-6(8)9;5-3(6)1-2-4(7)8;;;;/h2*4H,1-3,7H2,(H,11,12)(H4,8,9,10);1-2H2,(H,5,6)(H,7,8);4*1H2/t2*4-;;;;;/m00...../s1 |
InChIキー |
SOIPXPAGTSWHMW-XKQYSACFSA-N |
異性体SMILES |
C(C[C@@H](C(=O)O)N)CN=C(N)N.C(C[C@@H](C(=O)O)N)CN=C(N)N.C(CC(=O)O)C(=O)O.O.O.O.O |
SMILES |
C(CC(C(=O)O)N)CN=C(N)N.C(CC(C(=O)O)N)CN=C(N)N.C(CC(=O)O)C(=O)O.O.O.O.O |
正規SMILES |
C(CC(C(=O)O)N)CN=C(N)N.C(CC(C(=O)O)N)CN=C(N)N.C(CC(=O)O)C(=O)O.O.O.O.O |
同義語 |
Arg HHA arginine hemisuccinate hemisuccinic acid |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



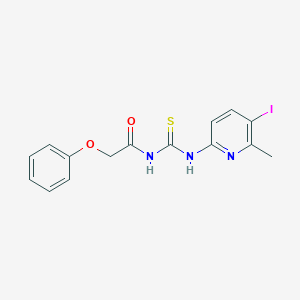
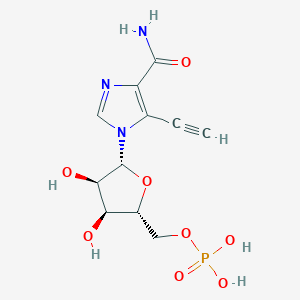
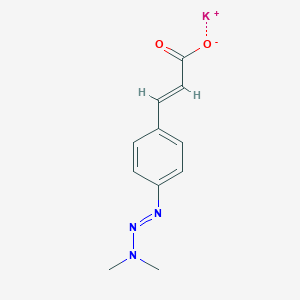
![3-isopropoxy-N-{4-[4-(2-methylbenzoyl)-1-piperazinyl]phenyl}benzamide](/img/structure/B238190.png)
![5-bromo-2-chloro-N-[4-(isobutyrylamino)-3-methoxyphenyl]benzamide](/img/structure/B238195.png)
![2-bromo-N-[4-(isobutyrylamino)-3-methoxyphenyl]benzamide](/img/structure/B238197.png)
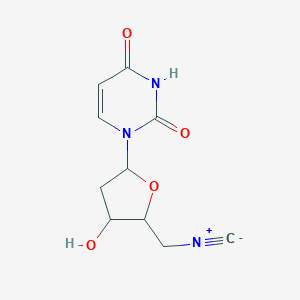
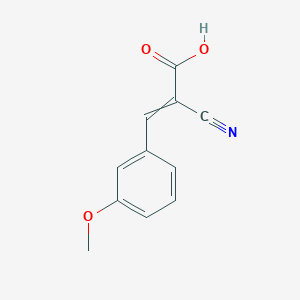
![3-(benzyloxy)-N-[4-(isobutyrylamino)phenyl]benzamide](/img/structure/B238204.png)
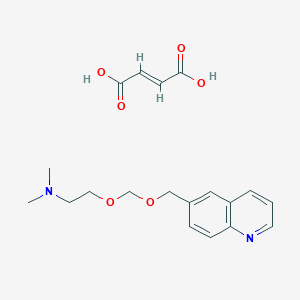
![N-[4-(isobutyrylamino)phenyl]-3,4-dimethylbenzamide](/img/structure/B238233.png)
![5-chloro-N-[4-(isobutyrylamino)phenyl]-2-methoxybenzamide](/img/structure/B238236.png)
